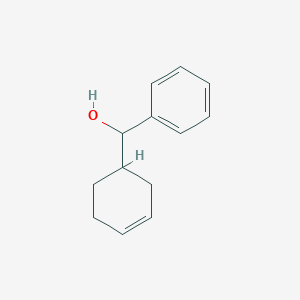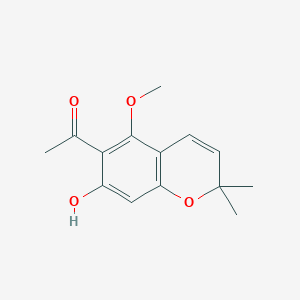
Tetraethyl oxirane-2,2,3,3-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is an organic compound with a unique structure characterized by an oxirane ring substituted with four carboxylate groups and four ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl oxirane-2,2,3,3-tetracarboxylate typically involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl oxirane-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Tetraethyl oxirane-2,2,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive oxirane ring and carboxylate groups
Mecanismo De Acción
The mechanism of action of tetraethyl oxirane-2,2,3,3-tetracarboxylate involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity is exploited in drug design and material science .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl oxirane-2,2,3,3-tetramethyl: Similar structure but with methyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetraphenyl: Contains phenyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetrafluoro: Fluorine atoms replace the carboxylate groups
Uniqueness
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is unique due to its combination of an oxirane ring with four carboxylate groups, providing both reactivity and functionality. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
3298-44-0 |
|---|---|
Fórmula molecular |
C14H20O9 |
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
tetraethyl oxirane-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C14H20O9/c1-5-19-9(15)13(10(16)20-6-2)14(23-13,11(17)21-7-3)12(18)22-8-4/h5-8H2,1-4H3 |
Clave InChI |
BGDAYFOIACJXHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(O1)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)



![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)


![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)

